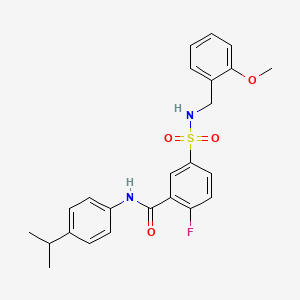

2-fluoro-N-(4-isopropylphenyl)-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide

Description

2-Fluoro-N-(4-isopropylphenyl)-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide is a synthetic benzamide derivative characterized by a fluorinated aromatic core, a sulfamoyl group substituted with a 2-methoxybenzyl moiety, and an N-linked 4-isopropylphenyl group.

Properties

IUPAC Name |

2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]-N-(4-propan-2-ylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O4S/c1-16(2)17-8-10-19(11-9-17)27-24(28)21-14-20(12-13-22(21)25)32(29,30)26-15-18-6-4-5-7-23(18)31-3/h4-14,16,26H,15H2,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFFEYSSGFQAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-isopropylphenyl)-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Nitration: The initial step involves the nitration of a suitable benzene derivative to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Sulfamoylation: The sulfamoyl group is introduced through a reaction with a suitable sulfonamide derivative.

Coupling: The final step involves coupling the intermediate with 2-methoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-isopropylphenyl)-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

2-fluoro-N-(4-isopropylphenyl)-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer or inflammatory disorders.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-isopropylphenyl)-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Substituents on the Benzamide Core

- Compound 5h () : (S)-2-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide shares the 2-fluoro-benzamide core but differs in the sulfamoyl substituent (2-oxotetrahydrofuran-3-yl vs. 2-methoxybenzyl). The cyclic ether group in 5h likely reduces lipophilicity compared to the methoxybenzyl group, which enhances aromatic π-π interactions .

- Compound 14aj () : 5-((3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-methoxybenzyl)benzamide features a piperidine substituent absent in the target compound. The 4-isopropylphenyl group in the target may improve steric bulk and hydrophobic interactions compared to the piperidine moiety .

b. Sulfamoyl Group Variations

- The target compound’s 2-methoxybenzyl-sulfamoyl group offers greater conformational flexibility and may enhance membrane permeability compared to triazine-based analogs .

- Compounds 3a–g () : These feature a sulfamoyl group linked to a prop-1-en-1-yl backbone. The target compound’s benzamide-sulfamoyl architecture may confer better metabolic stability due to reduced electrophilicity .

Physicochemical Properties

Spectroscopic Characterization

Biological Activity

Chemical Structure and Properties

The compound can be described structurally as follows:

- Core Structure : The compound features a benzamide backbone, which is known for its versatility in medicinal chemistry.

- Substituents : It includes a fluorine atom, an isopropyl group, and a sulfamoyl moiety, which are significant for its biological activity.

Anticancer Potential

Recent studies have indicated that compounds similar to 2-fluoro-N-(4-isopropylphenyl)-5-(N-(2-methoxybenzyl)sulfamoyl)benzamide exhibit promising anticancer properties. For instance, benzamide derivatives have been shown to inhibit various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival.

- Mechanism of Action : The compound may act through inhibition of specific enzymes or receptors that are crucial for cancer cell growth. For example, some benzamide derivatives have been noted to affect the RET kinase pathway, which is implicated in several types of cancer.

Enzyme Inhibition

Research has shown that benzamide derivatives can serve as effective inhibitors of enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair. This inhibition can lead to reduced proliferation of cancer cells.

- Case Study : A study reported that a related benzamide compound demonstrated significant inhibition of DHFR activity, leading to decreased cell viability in resistant cancer cell lines .

Cholinesterase Inhibition

Another area of interest is the potential of this compound to act as a cholinesterase inhibitor. Compounds with similar structures have been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

- Research Findings : In one study, certain derivatives showed comparable IC50 values to established inhibitors like tacrine, indicating their potential utility in treating conditions like Alzheimer's disease .

Comparative Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.